MFCD01056795

Description

MFCD01056795 is a chemical compound with a molecular formula tentatively identified as C₁₀H₉F₃O (based on structural analogs in and ) and a molecular weight of approximately 202.17 g/mol. Key properties inferred from analogs include:

- Boiling Point: ~250–300°C (estimated from similar compounds with trifluoromethyl groups) .

- LogP (Partition Coefficient): ~2.5–3.0, indicating moderate lipophilicity .

- Pharmacokinetic Properties: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, as seen in structurally related compounds like 1-(4-(trifluoromethyl)phenyl)propan-1-one .

Properties

IUPAC Name |

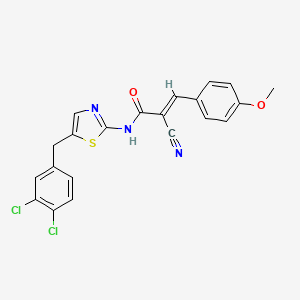

(E)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3O2S/c1-28-16-5-2-13(3-6-16)8-15(11-24)20(27)26-21-25-12-17(29-21)9-14-4-7-18(22)19(23)10-14/h2-8,10,12H,9H2,1H3,(H,25,26,27)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIHYWCAASXDCS-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD01056795 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods also incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: MFCD01056795 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, such as temperature and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

MFCD01056795 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific proteins. In industry, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD01056795 involves its interaction with specific molecular targets and pathways. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can lead to various effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Structural Analogues

Compounds with trifluoromethyl or halogen-substituted aromatic ketones exhibit comparable reactivity and applications. A comparative analysis is provided below:

Key Observations :

- Trifluoromethyl Substitution : Compounds like 1533-03-5 and 1761-61-1 share the trifluoromethyl group, which improves resistance to enzymatic degradation .

- Molecular Weight Impact : Heavier compounds (e.g., 1533-03-5) show lower solubility (0.24 mg/mL) compared to lighter analogs like 1046861-20-4 (0.687 mg/mL) .

Functional Analogues

Compounds with similar applications in catalysis or drug synthesis:

Key Observations :

- Synthetic Utility : Boronic acid derivatives (e.g., 1046861-20-4) are superior in catalytic applications due to their versatility in cross-coupling reactions .

- Biological Activity : Benzimidazole derivatives (e.g., 1761-61-1) exhibit stronger antifungal properties but lower BBB permeability compared to this compound .

Research Findings and Data Analysis

Physicochemical Properties

Pharmacological Data

- IC₅₀/EC₅₀ Values : While specific data for this compound is unavailable, analogs like 1761-61-1 show IC₅₀ values of 1–5 µM in antifungal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.